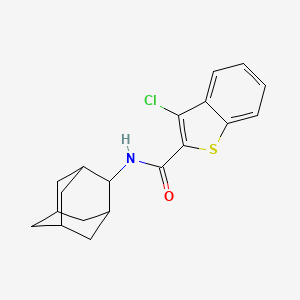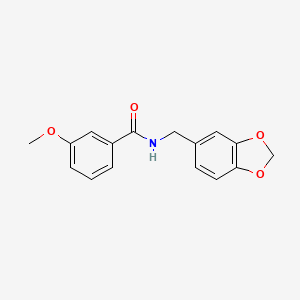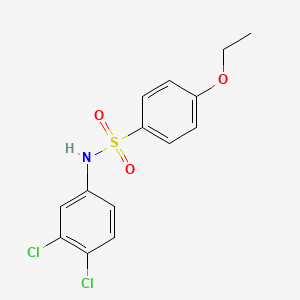
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders. It belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor.
Mechanism of Action
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide acts as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. By enhancing the activity of this receptor, 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide can improve cognitive function and memory.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been shown to improve cognitive function and memory in animal models. It has also been shown to increase the activity of the GABA-A receptor in the brain, which is thought to be responsible for its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide is that it has shown promising results in animal models and has entered clinical trials for human use. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on the brain.
Future Directions
1. Investigate the long-term effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on cognitive function and memory in human subjects.
2. Explore the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease.
3. Investigate the effects of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide on other neurotransmitter systems in the brain.
4. Develop more potent and selective positive allosteric modulators of the GABA-A receptor.
5. Study the potential use of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide in combination with other drugs for the treatment of cognitive disorders.
Synthesis Methods
The synthesis of 5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide involves several steps, including the reaction of 3-chloroaniline with 2,4-dimethylphenyl isocyanate to form the intermediate, which is then treated with furfurylamine to yield the final product.
Scientific Research Applications
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function in animal models and has entered clinical trials for human use.
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-6-7-16(13(2)10-12)21-19(22)18-9-8-17(23-18)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOURVYPSMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963086 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
CAS RN |
4361-08-4 |
Source


|
| Record name | 5-(3-Chlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)
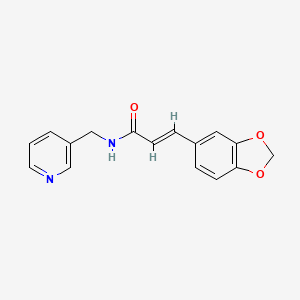
![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)
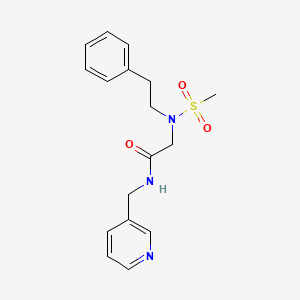
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)

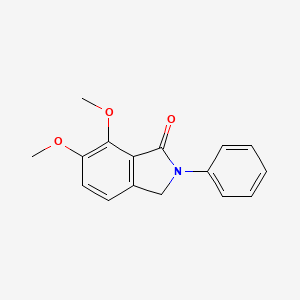
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
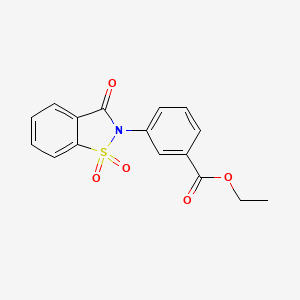
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
